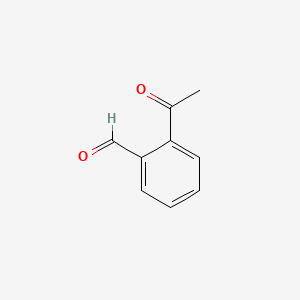

2-Acetylbenzaldehyde

説明

Synthetic Routes and Reaction Conditions:

Acetylation Reaction: One common method involves the acetylation of benzaldehyde using acid anhydride or acid chloride in the presence of a catalyst.

Oxidation Reaction: Another method involves the oxidation of phenylethanol to produce 2-acetylbenzaldehyde.

Industrial Production Methods:

- Industrially, this compound can be synthesized through the Friedel-Crafts acylation of toluene with acetic anhydride, using a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Catalysts: Lewis acids like aluminum chloride are used in substitution reactions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Yields various substituted benzaldehyde derivatives depending on the substituent introduced.

科学的研究の応用

Organic Synthesis

Versatile Starting Material

2-Acetylbenzaldehyde is widely used as a starting material for synthesizing various organic compounds. It is particularly important in the production of pharmaceuticals, dyes, and polymers. The compound can undergo reactions such as condensation, oxidation, and reduction to yield a diverse array of products.

Key Reactions

- Condensation Reactions: It can react with different nucleophiles to form larger organic molecules.

- Oxidation: It can be oxidized to form corresponding acids or other derivatives.

- Reduction: The compound can be reduced to alcohols or other functional groups.

Coordination Chemistry

Ligand Formation

In coordination chemistry, this compound acts as a ligand that forms coordination complexes with various metal ions. These complexes have applications in catalysis and materials science.

Metal Complexes

The formation of metal-ligand complexes can enhance the reactivity of the metal center and improve the efficiency of catalytic processes. For example, complexes formed with transition metals are often used in organic transformations.

Biological Studies

Enzyme Inhibition Studies

this compound has been utilized in biological studies focusing on enzyme inhibition. Its reactive carbonyl groups allow it to interact with various enzymes, making it a useful tool for investigating enzyme mechanisms and potential inhibitors.

Building Block for Bioactive Molecules

The compound serves as a building block for synthesizing biologically active molecules. It has been explored in the development of compounds with antimicrobial, anti-inflammatory, and anticancer properties.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound across different fields:

Table: Summary of Research Applications

作用機序

The mechanism of action of 2-acetylbenzaldehyde involves its reactive carbonyl groups (C=O), which participate in various chemical reactions. The compound can act as an electrophile in electrophilic aromatic substitution reactions, forming intermediates that lead to the final substituted products. The presence of both aldehyde and ketone groups allows for diverse reactivity, making it a valuable compound in synthetic chemistry .

類似化合物との比較

Benzaldehyde: Lacks the acetyl group, making it less reactive in certain reactions.

Acetophenone: Contains a ketone group but lacks the aldehyde group, limiting its reactivity compared to 2-acetylbenzaldehyde.

4-Acetylbenzaldehyde: Similar structure but with the acetyl group in the para position, affecting its reactivity and applications.

Uniqueness: this compound’s combination of aldehyde and ketone functional groups attached to a benzene ring provides unique reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds .

生物活性

2-Acetylbenzaldehyde (C9H8O2) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: C9H8O2

- Molecular Weight: 148.16 g/mol

- Boiling Point: 268.8 °C

- Melting Point: 39-43 °C

- Density: 1.117 g/cm³

This compound exhibits biological activity primarily through its interactions with various biomolecules, particularly enzymes involved in oxidative stress responses. Key mechanisms include:

- Enzyme Inhibition: It has been shown to inhibit enzymes such as superoxide dismutases (SOD) and glutathione reductase (GR), which are crucial for cellular antioxidant defense mechanisms.

- Oxidative Stress Modulation: The compound disrupts cellular redox homeostasis, influencing metabolic pathways related to oxidative stress .

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties, which can protect cells from oxidative damage. Its ability to modulate the activity of SOD and GR suggests potential applications in diseases characterized by oxidative stress.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis and moderate activity against Gram-negative strains .

Case Studies

- Cell Line Studies:

-

Animal Model Research:

- A study involving animal models indicated that lower doses of this compound could effectively disrupt cellular antioxidation systems without significant toxicity, suggesting a therapeutic window for potential use in oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| Benzaldehyde | Aldehyde | Lower reactivity; less biological activity |

| Acetophenone | Ketone | Limited reactivity compared to this compound |

| 4-Acetylbenzaldehyde | Para-substituted aldehyde | Similar structure; different reactivity |

The unique combination of aldehyde and ketone functional groups in this compound enhances its reactivity and versatility compared to similar compounds.

Future Directions in Research

Further research is warranted to explore the full therapeutic potential of this compound. Areas of interest include:

- Pharmacological Applications: Investigating its role in drug development for diseases associated with oxidative stress.

- Mechanistic Studies: Understanding the detailed molecular interactions with target enzymes.

- Formulation Development: Exploring its incorporation into formulations for enhanced bioavailability and efficacy.

Q & A

Q. Basic: What spectroscopic methods are recommended for characterizing 2-Acetylbenzaldehyde, and how should the data be interpreted?

Answer:

this compound can be characterized using a combination of IR spectroscopy , high-resolution mass spectrometry (HRMS) , and multinuclear NMR (¹H and ¹³C) .

- IR spectroscopy identifies functional groups: the carbonyl (C=O) stretch of the acetyl group appears near 1748 cm⁻¹, and the aldehyde (CHO) stretch is observed at ~1695 cm⁻¹ .

- HRMS confirms the molecular ion ([C₉H₉O₂]⁺) with an exact mass of 149.0603, ensuring molecular formula validation .

- NMR analysis (e.g., ¹H NMR in CDCl₃) reveals distinct signals: δ 10.19 (s, aldehyde proton), aromatic protons between δ 7.60–7.84 (integrated for substitution pattern), and δ 2.62 (s, acetyl CH₃) .

Methodological Tip: Cross-reference spectral data with literature to confirm purity and structural integrity.

Q. Advanced: How do ortho-substituents like acetyl groups influence the reactivity of benzaldehyde derivatives in palladium-catalyzed reactions?

Answer:

Ortho-substituents sterically hinder coordination to palladium catalysts, altering reaction pathways. In Pd-catalyzed nitrile boronic acid cross-coupling, this compound showed no decarbonylation under conditions where other aldehydes reacted. This suggests:

- The acetyl group disrupts Pd coordination geometry, preventing decarbonylation .

- Boronic acid additives (e.g., 2-formylphenylboronic acid) do not overcome this steric blockage, indicating a concerted mechanism requiring precise spatial alignment .

Experimental Design: Compare reactivity with meta- or para-substituted analogs to isolate steric vs. electronic effects.

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, as aldehydes are respiratory irritants .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Documentation: Always review Safety Data Sheets (SDS) for specific handling instructions and emergency contacts .

Q. Advanced: What strategies can resolve contradictions in reaction yields or byproduct formation involving this compound?

Answer:

- Control Experiments: Replicate reactions under inert atmospheres (e.g., N₂) to rule out oxidation side reactions .

- Analytical Triangulation: Use HPLC or GC-MS to detect trace byproducts not visible via NMR .

- Kinetic Studies: Vary reaction time/temperature to identify if byproducts arise from intermediate degradation .

Case Study: In Pd-catalyzed reactions, the absence of decarbonylation in this compound was confirmed by recovering >95% starting material, highlighting substrate-specific limitations .

Q. Basic: What synthetic routes are effective for preparing this compound, and how can they be optimized?

Answer:

- Hydrazide Precursor Route: Reacting a hydrazide derivative with acidic workup yields this compound (38% yield). Key parameters include:

- Temperature control (0–5°C during diazotization) .

- Solvent selection (ethanol improves solubility of intermediates) .

Optimization: Increase yield via slow addition of nitrosating agents and rigorous exclusion of moisture.

Q. Advanced: How can computational modeling complement experimental studies of this compound’s electronic properties?

Answer:

- DFT Calculations: Model the electron-withdrawing effect of the acetyl group to predict regioselectivity in electrophilic substitutions .

- Transition State Analysis: Simulate Pd coordination geometries to rationalize failed decarbonylation (e.g., steric clashes in ortho-substituted systems) .

Integration: Validate computational findings with experimental kinetic isotope effects (KIEs) or Hammett plots .

特性

IUPAC Name |

2-acetylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEAMZDXUCYOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178955 | |

| Record name | 2-Acetylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24257-93-0 | |

| Record name | 2-Acetylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。